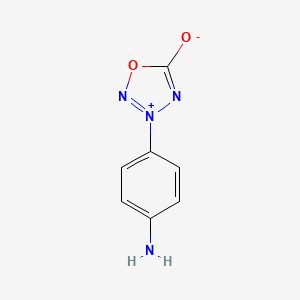

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-aminophenyl)oxatriazol-3-ium-5-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-5-1-3-6(4-2-5)11-9-7(12)13-10-11/h1-4H,(H2-,8,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPDZKGDQWRPAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+]2=NOC(=N2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Thermodynamic Stability of Mesoionic Oxatriazole Derivatives: A Technical Guide

Executive Summary

Mesoionic 1,2,3,4-oxatriazole derivatives represent a unique class of "masked" heterocumulenes. Unlike their structural cousins, the 1,3,4-oxadiazoles, which are thermodynamically robust, mesoionic oxatriazoles exist on a precipice of stability. They are characterized by a delicate equilibrium between a cyclic, aromatic mesoionic form and an open-chain valence tautomer (typically a nitroso-isocyanate or nitroso-imine).

This guide provides a technical framework for assessing, quantifying, and manipulating the thermodynamic stability of these compounds. It focuses specifically on the 1,2,3,4-oxatriazol-5-imine class (e.g., GEA series), which has gained traction as a nitric oxide (NO) donor system, and contrasts them with the transient 1,2,3,4-oxatriazol-5-one analogues.

Part 1: The Thermodynamic Landscape

The Mesoionic Paradox

Mesoionic compounds are dipolar five-membered heterocycles that cannot be represented by a single covalent or polar structure. For 1,2,3,4-oxatriazoles, the stability is governed by the competition between aromatic stabilization energy (ASE) of the ring and the entropic gain of ring-opening.

-

The Cyclic Form (Mesoionic): Stabilized by delocalization of the 6

-electron system over the five-membered ring. -

The Open Form (Valence Tautomer): Stabilized by the relief of ring strain and the formation of stable cumulative double bonds (isocyanates/carbodiimides).

The Valence Tautomerism Mechanism

The defining feature of these derivatives is their valence tautomerism.[1] For 3-aryl-1,2,3,4-oxatriazol-5-imines, the equilibrium exists between the mesoionic ring (A) and the open-chain N-nitroso-N'-arylguanidine/isocyanate species (B) .

This equilibrium is thermally driven. Upon heating or in specific solvent environments, the ring opens. The open form is the precursor to decomposition, releasing Nitric Oxide (NO) or

Figure 1: The thermodynamic pathway of mesoionic oxatriazole decomposition. The Ring

Part 2: Stability Determinants

The thermodynamic stability (

Exocyclic Atom Effect (The Critical Control Point)

The stability hierarchy is determined by the electronegativity and bond strength of the exocyclic group:

| Derivative Type | Exocyclic Group | Stability Status | Thermodynamic Characteristic |

| 1,2,3,4-Oxatriazol-5-imine | Metastable / Isolable | High barrier to ring opening. Useful as NO donors (e.g., GEA 3162). | |

| 1,2,3,4-Oxatriazol-5-one | Transient / Unstable | Low barrier to opening. Rapidly decomposes to | |

| 1,2,3,4-Oxatriazol-5-thione | Variable | Intermediate stability; often rearranges to thiatriazoles if possible. |

Substituent Effects (Hammett Correlation)

For 3-aryl derivatives, electron-withdrawing groups (EWGs) on the aryl ring generally destabilize the mesoionic form relative to the open chain.

-

EWGs (e.g., -NO2, -CF3): Pull electron density from the N3 nitrogen, weakening the ring current and favoring the open-chain nitroso species.

-

EDGs (e.g., -OMe, -Me): Stabilize the positive charge character on the ring nitrogen, increasing the barrier to ring opening.

Part 3: Experimental Characterization Protocols

To validate the stability of a new derivative, use the following self-validating workflow.

Protocol A: Thermal Stability Profiling (DSC/TGA)

Objective: Determine the onset temperature of ring opening and decomposition energy.

-

Preparation: Encapsulate 2-5 mg of dry sample in an aluminum pan (hermetically sealed to prevent early volatile loss).

-

Run Conditions: Heat from 25°C to 300°C at a ramp rate of 5°C/min under

flow (50 mL/min). -

Analysis:

-

Look for a small endotherm (melting) followed immediately by a sharp exotherm.

-

Critical Check: If the exotherm onset is <100°C, the compound is likely too unstable for pharmaceutical development without significant formulation stabilization.

-

Note: The decomposition of oxatriazoles can be explosive. Use safety shields.

-

Protocol B: Variable Temperature NMR (VT-NMR)

Objective: Observe the valence tautomerism equilibrium directly.

-

Solvent Selection: Use a high-boiling, non-nucleophilic solvent (e.g., DMSO-

or Toluene- -

Procedure:

-

Acquire

and -

Stepwise heat to 40, 60, 80°C, acquiring spectra at each step.

-

-

Marker Identification:

-

Ring Form: Sharp aromatic signals.

-

Open Form: Broadening of signals or appearance of new upfield shifts corresponding to the guanidine/imine species.

-

-

Calculation: Plot

vs

Protocol C: IR Spectroscopic Monitoring (The "Isocyanate" Test)

Objective: Rapid screening for open-chain tautomers.

-

Setup: ATR-FTIR or transmission IR cell.

-

Detection: Monitor the region 2100–2270 cm⁻¹ .

-

Interpretation:

-

Mesoionic rings do not absorb in this region.

-

Appearance of a strong band at ~2150 cm⁻¹ indicates the presence of the isocyanate (

) or carbodiimide moiety, confirming ring opening.

-

Part 4: Applications & Handling

Nitric Oxide (NO) Donation

The instability of these compounds is their primary feature in drug design. The open-chain nitroso species can homolytically cleave to release NO.

-

Mechanism: Ring Opening

Nitroso-Imine -

Control: By varying the N3-aryl substituents, the half-life of NO release can be tuned from minutes to hours.

Workflow for Stability Assessment

The following diagram outlines the decision matrix for evaluating a new oxatriazole derivative.

Figure 2: Experimental workflow for categorizing the stability of novel mesoionic oxatriazoles.

References

-

Karup, G., et al. (1994). Mesoionic Oxatriazole Derivatives--A New Group of NO-donors.[2] Polish Journal of Pharmacology.[2]

-

Ramsden, C. A., & Oziminski, W. P. (2022).[3] Valence tautomerism and recyclisation of type B mesoionic tetrazoles: a computational study. Structural Chemistry.[1][3][4][5]

- Kappe, C. O. (1993). Mesoionic 1,3-diazolium-4-olate derivatives. Tetrahedron.

-

Ollis, W. D., & Ramsden, C. A. (1976). Mesoionic compounds.[1][2][3][4][6] Advances in Heterocyclic Chemistry.[4] (Foundational text on mesoionic aromaticity vs. valence tautomerism).

Sources

- 1. d-nb.info [d-nb.info]

- 2. Mesoionic oxatriazole derivatives--a new group of NO-donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iajesm.in [iajesm.in]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Inhibitory effects of mesoionic 3-aryl substituted oxatriazole-5-imine derivatives on vascular smooth muscle cell mitogenesis and proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Properties of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacological properties of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate, a mesoionic compound belonging to the sydnonimine class. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the well-established pharmacology of the sydnonimine ring system. The core focus is on its potential as a nitric oxide (NO) donor, its mechanism of action involving the activation of soluble guanylate cyclase (sGC), and the subsequent physiological responses, primarily vasodilation. We will explore its chemical synthesis, predict its pharmacokinetic and pharmacodynamic profile, and discuss potential therapeutic applications and toxicological considerations. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of nitric oxide therapeutics.

Introduction: The Therapeutic Potential of Sydnonimines

Sydnonimines are a fascinating class of mesoionic, five-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry primarily for their ability to act as nitric oxide (NO) donors.[1][2][3] Nitric oxide is a critical endogenous signaling molecule involved in a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and the immune response.[4] The therapeutic application of exogenous NO donors is a well-established strategy for conditions characterized by endothelial dysfunction or NO deficiency, such as angina pectoris and hypertensive crises.[4][5]

This compound belongs to this class of compounds. Its structure, featuring a sydnonimine core substituted with a 4-aminophenyl group, suggests a pharmacological profile centered around NO-mediated effects. The aminophenyl moiety may influence the compound's solubility, metabolic stability, and interaction with biological targets, potentially offering a unique therapeutic window compared to other sydnonimines like molsidomine.[6]

This guide will deconstruct the pharmacological properties of this molecule, beginning with its fundamental mechanism of action as an NO donor and extending to its potential clinical implications.

Predicted Mechanism of Action: A Prodrug Approach to Nitric Oxide Delivery

The central pharmacological activity of sydnonimines is their ability to spontaneously release nitric oxide in a controlled manner.[1][2] This process does not require enzymatic bioactivation, a key differentiator from organic nitrates which are subject to the development of tolerance.[4][5] The proposed mechanism for NO release from this compound is as follows:

-

Hydrolytic Ring Opening: In a physiological aqueous environment, the sydnonimine ring is proposed to undergo a pH-dependent, non-enzymatic hydrolysis to an open-ring A-form intermediate.[1][7]

-

Oxygen-Dependent Decomposition: This A-form intermediate is unstable and undergoes spontaneous, oxygen-dependent decomposition.[1][7] This oxidative process is crucial for the liberation of nitric oxide.[7]

-

Nitric Oxide Release and cGMP Formation: The decomposition of the A-form intermediate releases nitric oxide (NO).[1][2] NO then diffuses to nearby vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[1][6]

-

Signal Transduction and Vasodilation: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation (vasodilation).

Caption: Predicted signaling pathway of this compound.

Synthesis of Aryl Sydnonimines: A Plausible Route

A plausible synthetic route would start from 4-aminoaniline. The key steps would be:

-

Synthesis of the Aminoacetonitrile Precursor: Reaction of 4-aminoaniline with formaldehyde and a cyanide source to generate the corresponding aminoacetonitrile.

-

Nitrosation: The aminoacetonitrile is then nitrosated, for example, using isoamyl nitrite in an appropriate solvent like diethyl ether.[8]

-

Cyclization: The resulting N-nitroso compound is then cyclized in the presence of a strong acid, such as hydrogen chloride gas, to yield the 3-(4-aminophenyl)-sydnonimine hydrochloride salt.[8]

Caption: Plausible synthetic workflow for 3-(4-aminophenyl)-sydnonimine.

Anticipated Pharmacological Effects and Therapeutic Potential

Based on its mechanism of action as an NO donor, this compound is expected to exhibit a range of pharmacological effects, primarily related to the cardiovascular system.

Vasodilation

The principal effect of NO release is the relaxation of vascular smooth muscle, leading to vasodilation.[6] This effect is anticipated to be systemic, affecting both arterial and venous beds. Venodilation would lead to a decrease in preload, while arterial dilation would reduce afterload, both of which decrease myocardial oxygen demand.[5]

Potential Therapeutic Applications:

-

Angina Pectoris: By reducing myocardial oxygen demand, the compound could be effective in the treatment of stable angina.[5]

-

Hypertension: The vasodilatory properties could be beneficial in managing hypertension.

-

Heart Failure: The reduction in both preload and afterload could be advantageous in the management of congestive heart failure.[5]

-

Pulmonary Hypertension: NO-donors are used in the treatment of pulmonary hypertension, suggesting a potential application.

Anti-platelet Aggregation

Nitric oxide is a known inhibitor of platelet aggregation.[1] Therefore, this compound may possess anti-thrombotic properties, which could be beneficial in preventing coronary thrombosis.

Pharmacokinetic and Pharmacodynamic Considerations

Pharmacokinetics: The pharmacokinetic profile will be influenced by the 4-aminophenyl group. This substituent may affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine could be a site for metabolic transformations, such as acetylation.[9]

Pharmacodynamics: The onset and duration of action will depend on the rate of hydrolysis and subsequent NO release. A key advantage of sydnonimines over traditional nitrates is the lack of pharmacological tolerance development with long-term use.[5]

Toxicological Profile

The toxicological profile of this compound has not been specifically determined. However, considerations for related compounds can provide some insight. The 4-aminophenyl moiety is a structural alert, as some aromatic amines are associated with genotoxicity and carcinogenicity. The parent compound, 3-amino-1,2,4-triazole (amitrole), is a known herbicide and has been classified as a potential carcinogen.[10] Therefore, a thorough toxicological evaluation would be essential for any further development.

Experimental Protocols for Pharmacological Evaluation

To empirically determine the pharmacological properties of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Nitric Oxide Release Assay

Objective: To quantify the release of nitric oxide from the test compound.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to various concentrations in a physiological buffer (e.g., PBS, pH 7.4).

-

Incubate the solutions at 37°C.

-

At various time points, collect aliquots of the solutions.

-

Measure the concentration of nitrite and nitrate (stable breakdown products of NO) using a colorimetric assay, such as the Griess assay.[11][12][13] Commercially available kits can be used for this purpose.

-

Construct a time-course and concentration-response curve for NO release.

In Vitro Vasodilation Assay (Wire Myography)

Objective: To assess the vasodilatory effect of the compound on isolated blood vessels.

Methodology:

-

Isolate small resistance arteries (e.g., from human subcutaneous tissue or animal models like rat mesenteric arteries).[14][15]

-

Mount the arterial segments in a wire myograph system bathed in a physiological salt solution at 37°C and gassed with 95% O2 / 5% CO2.[14]

-

Pre-constrict the arteries with a vasoconstrictor agent (e.g., phenylephrine or U46619).[14]

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension to determine the relaxation response.

-

Calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).

Data Presentation

Table 1: Predicted Pharmacological Profile of this compound

| Property | Predicted Characteristic | Rationale |

| Mechanism of Action | Spontaneous Nitric Oxide (NO) Donor | Based on the sydnonimine core structure.[1][2] |

| Primary Pharmacological Effect | Vasodilation | NO-mediated activation of soluble guanylate cyclase.[6] |

| Secondary Pharmacological Effect | Anti-platelet Aggregation | Known inhibitory effect of NO on platelet function.[1] |

| Bioactivation | Non-enzymatic, pH and oxygen-dependent | Characteristic of the sydnonimine class.[1][7] |

| Development of Tolerance | Unlikely | A key advantage over organic nitrates.[5] |

| Potential Therapeutic Areas | Angina, Hypertension, Heart Failure | Based on vasodilatory and anti-platelet effects.[5] |

| Potential Toxicological Concerns | Genotoxicity/Carcinogenicity | Presence of the 4-aminophenyl moiety. |

Conclusion

This compound is a promising, yet understudied, member of the sydnonimine class of NO donors. Based on its chemical structure, it is predicted to be a potent vasodilator with potential therapeutic applications in a range of cardiovascular diseases. The presence of the 4-aminophenyl group may confer unique pharmacokinetic properties that warrant further investigation. However, this same moiety raises potential toxicological concerns that must be addressed through rigorous preclinical safety studies. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's pharmacological profile. Further research is essential to fully elucidate the therapeutic potential and safety of this compound.

References

-

Feelisch, M., Ostrowski, J., & Noack, E. (1989). On the mechanism of NO release from sydnonimines. Journal of Cardiovascular Pharmacology, 14 Suppl 11, S13-22. [Link]

- Noack, E., & Feelisch, M. (1989). Molecular mechanisms of nitrovasodilator action. Basic Research in Cardiology, 84(Suppl 1), 13-28.

- Abrams, J. (1996). The role of nitric oxide in coronary artery disease. The American Journal of Cardiology, 77(13), 31C-37C.

-

Bassenge, E. (1996). Clinical comparison of nitrates and sydnonimines. European Heart Journal, 17(suppl_A), 38-43. [Link]

-

Beal, E. N., & Turnbull, K. (1992). An Efficient, One-Pot Synthesis of 3-Alkyl or Aryl Sydnoneimines. Synthetic Communications, 22(5), 643-649. [Link]

-

Plass, T., & Gierlich, J. (2018). Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells. Chemical Communications, 54(75), 10546-10549. [Link]

-

Feelisch, M., & Noack, E. (1987). Oxygen and oxidation promote the release of nitric oxide from sydnonimines. European Journal of Pharmacology, 139(1), 19-30. [Link]

-

Planche, E., et al. (2012). NO release by nitric oxide donors in vitro and in planta. Planta, 235(5), 1017-1029. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit. Retrieved February 15, 2026, from [Link]

-

Gendron, T., et al. (2019). Sydnonimines: synthesis, properties and applications in chemical biology. Chemical Communications, 55(82), 12263-12275. [Link]

-

Bąchor, R., & Mączyński, M. (2021). Schematic presentation of the biological activity of heterocycles with β-amino acid moiety. Molecules, 26(16), 4983. [Link]

-

ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved February 15, 2026, from [Link]

-

Oxford Biomedical Research. (n.d.). Colorimetric Nitric Oxide Assay Kit. Retrieved February 15, 2026, from [Link]

-

REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (Nitric oxide donor). Retrieved February 15, 2026, from [Link]

-

Panda, S. S., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. [Link]

-

MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity and Synthetic Applications. Retrieved February 15, 2026, from [Link]

-

REPROCELL. (n.d.). Subcutaneous Arteries: Vasoconstriction & Vasodilation Research And Assays. Retrieved February 15, 2026, from [Link]

-

Kukovetz, W. R., Holzmann, S., & Schmidt, K. (1983). Mechanism of vasodilation by molsidomine. The American Journal of Cardiology, 52(4), 26A-30A. [Link]

- Kumar, R., et al. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.

- Banerjee, A. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(5), a486-a492.

-

Khan, F., et al. (1998). Studies with iontophoretic administration of drugs to human dermal vessels in vivo: cholinergic vasodilatation is mediated by dilator prostanoids rather than nitric oxide. British Journal of Clinical Pharmacology, 45(4), 341-346. [Link]

-

REPROCELL. (n.d.). Vasodilatation in human subcutaneous resistance arteries (PDE3 receptor). Retrieved February 15, 2026, from [Link]

-

Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]

-

Dolzhenko, A. V., et al. (2011). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Organic & Biomolecular Chemistry, 9(12), 4545-4554. [Link]

-

Głowacka, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2418. [Link]

-

El-Sayed, N. N. E., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345. [Link]

-

Chiesa, J. J., et al. (2018). Differential pathways and pharmacological responses to diverse nitric oxide donors. Biochemical Pharmacology, 156, 1-9. [Link]

-

Reddy, B. V. S., et al. (2021). Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. Synthesis, 53(15), 2691-2698. [Link]

-

Kraybill, B. C., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 11(1), 161-164. [Link]

-

El-Sayed, W. A., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(23), 7249. [Link]

- Al-Bayati, R. I. H., & Hussein, H. J. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-209.

-

ChemSynthesis. (n.d.). 3-(4-chlorophenyl)[1][2][5]triazolo[3,4-b][1][4][5]thiadiazol-6-amine. Retrieved February 15, 2026, from [Link]

-

Gökçe, M., et al. (2002). The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 243-249. [Link]

-

Wikipedia. (2024, December 12). 3-Amino-1,2,4-triazole. Retrieved February 15, 2026, from [Link]

-

Kumar, C. V., & Padmanaban, G. (1980). 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 607(2), 339-349. [Link]

-

Rutkauskas, K., et al. (2021). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2021(4), M1296. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sydnonimines: synthesis, properties and applications in chemical biology - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. [Pharmacology of nitrates and other NO donors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical comparison of nitrates and sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 11. In Vitro Nitric Oxide Assays [cellbiolabs.com]

- 12. sciencellonline.com [sciencellonline.com]

- 13. Nitric Oxide Assay | Colorimetric Nitric Oxide Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]

- 14. reprocell.com [reprocell.com]

- 15. reprocell.com [reprocell.com]

metabolic pathway analysis of 3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate

3-(4-Aminophenyl)-1,2,3,4-oxatriazol-3-ium-5-olate[1]

Executive Summary: The Mesoionic Paradox

The compound This compound , widely designated in literature as GEA 3162 , represents a distinct class of mesoionic nitric oxide (NO) donors.[1] Unlike organic nitrates (e.g., nitroglycerin) which require enzymatic bioactivation via mitochondrial aldehyde dehydrogenase (ALDH2), GEA 3162 undergoes a unique, chemically driven decomposition.[1]

Why this matters: For drug developers, GEA 3162 offers a "thiol-independent" mechanism of NO release in terms of initiation, yet paradoxically acts as a potent thiol oxidant downstream.[1] This guide dissects the metabolic pathway not as a traditional CYP450-driven map, but as a hybrid of hydrolytic degradation and oxidative signaling cascades .[1]

Chemical Basis & Stability

GEA 3162 is a mesoionic 1,2,3,4-oxatriazol-5-olate.[1] The heterocyclic ring is stabilized by resonance but is thermodynamically poised to collapse in aqueous physiological environments.

-

Core Instability: The positive charge is delocalized over the ring nitrogens, while the exocyclic oxygen carries a negative charge.

-

Trigger: Protonation or nucleophilic attack (water/hydroxide) at the C5 position initiates ring opening.

-

Critical Output: Unlike pure NO donors (like DEA/NO), GEA 3162 is a Peroxynitrite Generator .[1] It co-generates NO and Superoxide (

), which spontaneously combine to form Peroxynitrite (

Metabolic Pathway Analysis

The "metabolism" of GEA 3162 is bipartite:

-

Primary Decomposition (Pharmacological Activation): Non-enzymatic ring collapse.[1]

-

Secondary Metabolism (Xenobiotic Clearance): Enzymatic processing of the organic aryl-amine remnant.[1]

3.1 The Degradation Cascade

The following DOT diagram illustrates the mechanistic pathway from the parent mesoionic compound to its bioactive species and organic byproducts.

Figure 1: The degradation pathway of GEA 3162, highlighting the co-generation of NO and Superoxide leading to Peroxynitrite, and the distinct clearance pathway of the organic backbone.

3.2 Mechanistic Causality[1]

-

NO/Superoxide Stoichiometry: Research indicates that GEA 3162 releases NO and superoxide simultaneously.[1][2] This is critical because

scavenges NO to form -

Biological Consequence: The formed peroxynitrite is responsible for the compound's pro-apoptotic effects in neutrophils and its ability to oxidize intracellular thiols (depleting Glutathione), rather than simple cGMP-mediated vasodilation.

Analytical Protocols: Validating the Pathway

To study GEA 3162, one cannot rely on standard PK assays alone.[1] You must detect the transient reactive species and the stable organic backbone.

4.1 Quantitative Data Summary

| Analyte | Detection Method | Sensitivity Limit | Specificity Notes |

| Nitric Oxide (NO) | Ozone-Chemiluminescence | ~1 pmol | Gold standard; measures gas phase directly.[1] |

| Peroxynitrite ( | Dihydrorhodamine (DHR) 123 | Low nM range | Indirect; measures oxidation of DHR to Rhodamine 123.[1] |

| Organic Remnant | LC-MS/MS (ESI+) | ng/mL | Requires MRM optimization for the phenylamine core.[1] |

| Thiol Depletion | Ellman’s Reagent (DTNB) | Measures loss of free -SH groups in lysate.[1] |

4.2 Protocol: Differential Detection of NO vs. Peroxynitrite

This protocol validates whether the observed effect is due to NO (vasodilation) or Peroxynitrite (cytotoxicity).

Step 1: Reagent Preparation

-

Stock: Dissolve GEA 3162 in DMSO (10 mM). Prepare fresh; the compound degrades in moisture.

-

Scavengers: Prepare SOD (Superoxide Dismutase) and L-Cysteine.

Step 2: Experimental Setup (Fluorometry)

-

Seed neutrophils or endothelial cells in 96-well black plates.

-

Load cells with DHR 123 (1

M) for 30 min at 37°C. Wash 2x with PBS. -

Treatment Groups:

-

Control (Vehicle)

-

GEA 3162 (10

M) -

GEA 3162 + SOD (300 U/mL) [Crucial Control ]

-

-

Rationale: SOD dismutes superoxide (

).[1] If the signal is from peroxynitrite, SOD will inhibit the DHR oxidation signal by removing one of the precursors.

Step 3: LC-MS/MS Quantification of the Organic Backbone To track the drug's clearance, monitor the stable organic metabolite (likely 4-aminoaniline or a hydrazine derivative).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

m).[1] -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 5 mins.

-

Ionization: ESI Positive Mode.

-

Target: Scan for precursors of m/z 109.1 (p-phenylenediamine) or m/z 124 (hydrazine derivative).[1]

4.3 Analytical Workflow Diagram

Figure 2: Dual-stream analytical workflow for separating stable organic metabolites from transient reactive nitrogen species.

Toxicology & Safety Profile

The metabolic pathway of GEA 3162 presents specific toxicity risks distinct from standard NO donors.

-

Thiol Depletion: The breakdown products and the peroxynitrite generated react avidly with Glutathione (GSH).

-

Mitochondrial Uncoupling: The peroxynitrite formed can induce permeability transition pore (mPTP) opening, leading to cytochrome c release and apoptosis.[1] This is the mechanism behind its use in inducing neutrophil apoptosis in inflammatory research.

References

-

Mechanism of GEA 3162 Decomposition

-

Thiol Interaction & Signaling

-

Mesoionic Compound Chemistry

-

Peroxynitrite Detection Protocols

Sources

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 4. GEA3162, a nitric oxide-releasing agent, activates non-store-operated Ca2+ entry and inhibits store-operated Ca2+ entry pathways in neutrophils through thiol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of GEA 3162 with Intracellular Glutathione

For Researchers, Scientists, and Drug Development Professionals

Abstract

GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride) is a compound of significant interest due to its unique ability to co-generate nitric oxide (NO) and superoxide (O₂⁻), leading to the formation of peroxynitrite (ONOO⁻)[1]. This potent reactive nitrogen species (RNS) initiates a cascade of cellular events, including the induction of apoptosis[1][2]. Central to the cellular response to such electrophilic and oxidative insults is glutathione (GSH), the most abundant intracellular non-protein thiol and a master regulator of redox homeostasis[[“]][4][5]. This guide provides a detailed examination of the critical interaction between GEA 3162-derived reactive species and the intracellular glutathione pool. We will explore the underlying chemical mechanisms, the profound impact on cellular redox balance, and the functional consequences for both the compound's bioactivity and cellular integrity. Furthermore, we will present robust experimental methodologies for investigating this interaction, offering a framework for researchers in pharmacology and drug development.

Introduction to the Key Molecules

GEA 3162: A Peroxynitrite Donor

GEA 3162 is a mesoionic oxatriazole derivative that decomposes spontaneously in physiological solutions. Unlike traditional NO donors, its decomposition pathway uniquely generates both NO and superoxide radicals simultaneously[1]. These two species rapidly combine to form peroxynitrite, a powerful oxidant and nitrating agent.

-

Mechanism of Action: The primary mechanism of GEA 3162's biological effects is attributed to the generation of peroxynitrite[1]. This distinguishes it from pure NO donors, whose effects are often mediated by the activation of soluble guanylyl cyclase. Instead, GEA 3162's actions, such as inducing apoptosis in neutrophils, more closely resemble those of other peroxynitrite donors like SIN-1[1]. Its activity can also include direct protein thiol oxidation, which may contribute to effects like modulating Ca²⁺ entry into cells[6].

Intracellular Glutathione (GSH): The Cell's Master Antioxidant

Glutathione is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) present in millimolar concentrations within cells (typically 1-5 mM)[7]. It is the cornerstone of the cellular antioxidant defense system[5].

-

Redox Buffer: The ratio of its reduced form (GSH) to its oxidized disulfide form (GSSG) is a primary indicator of the cell's redox state[4]. Under normal conditions, this ratio is heavily skewed towards GSH (>9:1), maintaining a reducing intracellular environment[8].

-

Nucleophile and Detoxifier: The sulfhydryl (-SH) group of the cysteine residue makes GSH a potent nucleophile[9]. This allows it to directly scavenge reactive oxygen and nitrogen species (ROS/RNS) and to conjugate with electrophilic xenobiotics, a critical step in Phase II drug metabolism[7][10][11]. This conjugation, often catalyzed by Glutathione S-transferases (GSTs), renders compounds more water-soluble for excretion[12].

The Core Interaction: GEA 3162, Peroxynitrite, and Glutathione

The administration of GEA 3162 to a cellular system inevitably triggers a direct and indirect confrontation with the glutathione system. The core of this interaction is the reaction between GEA 3162-derived peroxynitrite and the nucleophilic thiol of GSH.

Chemical Mechanisms of Interaction

Peroxynitrite (ONOO⁻) and its protonated form, peroxynitrous acid (ONOOH), are highly reactive. Their interaction with GSH is multifaceted and can proceed through several pathways:

-

Direct Oxidation: Peroxynitrite can directly oxidize two molecules of GSH to form one molecule of glutathione disulfide (GSSG), thereby consuming the reduced glutathione pool and shifting the cellular redox balance towards an oxidative state.

-

2 GSH + ONOO⁻ + H⁺ → GSSG + NO₂⁻ + H₂O

-

-

Radical-Mediated Reactions: In the presence of physiological concentrations of carbon dioxide (CO₂), peroxynitrite rapidly forms an adduct (ONOOCO₂⁻)[13]. This adduct can decompose into highly reactive radical species, namely nitrogen dioxide (•NO₂) and the carbonate radical (•CO₃⁻)[14][15]. GSH is extremely effective at scavenging these radicals.

-

GSH can "repair" tyrosyl radicals formed by these species, reducing them back to tyrosine and forming a glutathiyl radical (GS•) in the process[14].

-

The glutathiyl radical (GS•) can then react with another GS• to form GSSG or participate in other reactions, further propagating the oxidative signal.

-

-

S-Nitrosation: While peroxynitrite itself is a poor S-nitrosating agent, its decomposition products and subsequent reactions can lead to the formation of S-nitrosoglutathione (GSNO), an important signaling molecule that regulates protein function through transnitrosation reactions.

The net result of these interactions is a significant depletion of the intracellular GSH pool and an increase in GSSG, leading to oxidative stress.

Visualizing the Chemical Cascade

The following diagram illustrates the pathway from GEA 3162 decomposition to its ultimate interaction with the glutathione system.

Caption: GEA 3162 decomposes to NO and O₂⁻, forming peroxynitrite, which then oxidizes GSH.

Experimental Methodologies for Studying the Interaction

To rigorously investigate the interplay between GEA 3162 and intracellular GSH, a multi-faceted approach combining quantitative biochemical assays and cell-based functional readouts is essential.

Quantification of Intracellular Glutathione Levels

The primary consequence of GEA 3162 exposure is the depletion of GSH and the accumulation of GSSG. Accurately measuring these changes is fundamental.

| Assay Method | Principle | Advantages | Disadvantages |

| DTNB (Ellman's) Assay | Colorimetric. DTNB reacts with thiol groups (GSH) to produce a yellow-colored compound (TNB) measured at 412 nm. | Simple, high-throughput, inexpensive. | Measures total thiols, not specific to GSH. Requires cell lysis. |

| HPLC with Fluorometric Detection | Chromatographic separation of GSH and GSSG, followed by derivatization (e.g., with OPA) for fluorescent detection. | Highly specific and sensitive. Simultaneously quantifies GSH and GSSG, allowing for ratio calculation[16]. | Requires specialized equipment, more complex sample preparation. |

| Fluorescent Probes (e.g., RealThiol™) | Live-cell imaging using probes that become fluorescent upon reacting with GSH.[17] | Allows real-time monitoring in living cells.[17] Can be used in flow cytometry for high-throughput analysis.[18] | Can be semi-quantitative; probe loading and phototoxicity can be issues. |

| LC-MS/MS | Mass spectrometry-based detection following liquid chromatography separation. | Gold standard for specificity and sensitivity. | High cost of instrumentation and expertise required. |

Detailed Protocol: Quantifying GSH/GSSG Ratio by HPLC

This protocol provides a robust method for specifically measuring both reduced and oxidized glutathione.

Objective: To determine the intracellular concentrations of GSH and GSSG in cells treated with GEA 3162.

Materials:

-

Cell culture medium, PBS, trypsin-EDTA

-

GEA 3162

-

Metaphosphoric acid (MPA) or Perchloric acid (PCA) for protein precipitation

-

N-ethylmaleimide (NEM) for GSH derivatization (to prevent post-lysis oxidation)

-

HPLC system with a C18 column and a fluorescence detector

-

GSH and GSSG standards

Workflow Diagram:

Caption: Experimental workflow for quantifying GSH and GSSG levels via HPLC analysis.

Step-by-Step Procedure:

-

Cell Treatment: Plate cells at an appropriate density. Treat with desired concentrations of GEA 3162 (and vehicle control) for the specified time.

-

Sample Preparation: a. Aspirate media, wash cells twice with ice-cold PBS. b. For GSSG measurement, add 200 µL of ice-cold 5% PCA containing 20 mM NEM. Scrape cells and collect the lysate. Causality: NEM immediately alkylates the thiol group of GSH, preventing its artifactual oxidation to GSSG during sample processing. c. For total glutathione measurement, lyse a parallel set of cells in 5% PCA without NEM.

-

Protein Precipitation: Vortex lysates and incubate on ice for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

-

Analysis: a. Carefully transfer the supernatant to a new tube. b. Inject the supernatant into the HPLC system. c. Separate GSH and GSSG using an appropriate gradient on a C18 column. d. Detect and quantify using a fluorescence detector after post-column derivatization or by pre-column derivatization depending on the specific method.

-

Quantification: a. Generate standard curves for both GSH and GSSG. b. Calculate the concentrations in the samples based on the peak areas and normalize to protein content or cell number. c. Calculate the GSH/GSSG ratio. Trustworthiness: This ratio is a more reliable indicator of oxidative stress than absolute levels alone.

Implications for Drug Development and Research

Understanding the interaction between GEA 3162 and glutathione is not merely an academic exercise; it has profound implications for its use as a research tool and for the development of related compounds.

-

Predicting Cytotoxicity: The cellular GSH level is a key determinant of sensitivity to electrophilic and oxidative agents. Cells with lower basal GSH levels may be more susceptible to GEA 3162-induced apoptosis. This can be a therapeutic advantage in cancer, where some tumor cells have compromised redox systems, or a liability if it affects healthy tissue.

-

Modulating Bioactivity: The rapid reaction with GSH can be considered a "sink" for the reactive species generated by GEA 3162. This means the effective intracellular concentration of peroxynitrite may be significantly lower than the applied concentration of the parent compound, a crucial factor for dose-response studies.

-

Off-Target Effects: Massive depletion of the GSH pool can disrupt numerous cellular processes beyond direct antioxidant defense, including protein S-glutathionylation, detoxification of other xenobiotics, and iron-sulfur cluster biosynthesis[[“]][5]. These off-target effects must be considered when interpreting experimental results.

-

Experimental Design: When using GEA 3162 as a tool to study peroxynitrite-mediated signaling, it is critical to acknowledge its impact on the glutathione system. Co-treatment with GSH precursors like N-acetylcysteine (NAC) can help elucidate which effects are due to peroxynitrite itself versus those caused by the secondary oxidative stress from GSH depletion.

Conclusion and Future Directions

The interaction between GEA 3162 and intracellular glutathione is a defining feature of its biological activity. The compound's decomposition to peroxynitrite initiates a potent oxidative challenge that is immediately met by the cell's primary line of defense: the glutathione system. This rapid reaction leads to the depletion of GSH, an accumulation of GSSG, and a shift towards a pro-oxidative cellular environment, which is a key driver of its pro-apoptotic effects.

For researchers, this interaction underscores the necessity of measuring and considering the cellular redox state when interpreting data obtained using GEA 3162. For drug developers, it highlights a critical mechanism of action and resistance that must be evaluated. Future research should focus on identifying the specific proteins that become S-glutathionylated following GEA 3162 exposure and exploring how modulation of the glutathione synthesis pathway could be used to sensitize or protect cells from its effects. A thorough understanding of this fundamental interaction is paramount to harnessing the full potential of peroxynitrite-generating compounds in both basic research and therapeutic applications.

References

- Consensus. (n.d.). Is glutathione involved in maintaining cellular redox homeostasis?.

-

Lee, J. Y., & Kim, H. S. (2021). Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1). Antioxidants, 10(10), 1601. [Link]

-

Ross, D. A., et al. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism. British Journal of Pharmacology, 143(1), 179–185. [Link]

-

Lu, S. C. (2014). Glutathione: new roles in redox signaling for an old antioxidant. Frontiers in Physiology, 5, 1. [Link]

-

Wang, W., et al. (2023). Quantification of glutathione with high throughput live-cell imaging. Methods, 216, 107-113. [Link]

-

Grek, V., et al. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences, 24(21), 15891. [Link]

-

Jozefczak, M., et al. (2015). Contribution of glutathione to the control of cellular redox homeostasis under toxic metal and metalloid stress. Journal of Experimental Botany, 66(10), 2917-2930. [Link]

-

Gatti, R. M., et al. (2003). Pro-oxidative activity of nitroxides in their reactions with glutathione. Free Radical Biology and Medicine, 35(3), 295-302. [Link]

-

Sies, H., & Arteel, G. E. (1998). Kinetic study of the reaction of glutathione peroxidase with peroxynitrite. Chemical Research in Toxicology, 11(12), 1398–1401. [Link]

-

Jan, C. R., et al. (2003). GEA3162 stimulates Ca2+ entry in neutrophils. Life Sciences, 72(11), 1279-1289. [Link]

-

Mochizuki, R., et al. (2023). Simultaneous determination of intracellular reduced and oxidized glutathiones by the König reaction. Analytical Methods, 15(30), 3785-3790. [Link]

-

Lymar, S. V., & Hurst, J. K. (1998). Inhibition of Peroxynitrite-Mediated Oxidation of Glutathione by Carbon Dioxide. Inorganic Chemistry, 37(2), 294–301. [Link]

-

Diagnostiki Athinon. (n.d.). Glutathione, Intracellular - Preventive Tests. Retrieved from [Link]

-

Li, J., et al. (2023). Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19 F-NMR. Analytical Chemistry, 95(30), 11248–11255. [Link]

-

Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9296. [Link]

-

Kirsch, M., et al. (2001). Inhibition of peroxynitrite-induced nitration of tyrosine by glutathione in the presence of carbon dioxide through both radical repair and peroxynitrate formation. Chemistry, 7(15), 3313–3320. [Link]

-

Lymar, S. V., & Hurst, J. K. (1998). Reaction of peroxynitrite with glutathione in the presence glutathione and the intermediates. ResearchGate. [Link]

-

Jobbagy, S., et al. (2019). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Redox Biology, 20, 549-559. [Link]

-

Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub. [Link]

-

Allen, A. R., et al. (2009). GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells. Leukemia Research, 33(7), 967–975. [Link]

-

Jobbagy, S. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Medical Scientist Training Program, University of Pittsburgh. [Link]

-

Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

-

Jessup, W., et al. (1994). Nitric oxide donor GEA 3162 inhibits endothelial cell-mediated oxidation of low density lipoprotein. FEBS Letters, 337(2), 179–183. [Link]

-

Xia, Y., & Zweier, J. L. (1997). Superoxide and peroxynitrite generation from inducible nitric oxide synthase in macrophages. Proceedings of the National Academy of Sciences, 94(13), 6954–6958. [Link]

-

Delledonne, M. (2013). Cross-talk of nitric oxide and reactive oxygen species in plant programed cell death. Frontiers in Plant Science, 4, 314. [Link]

-

Ammam, M., et al. (2020). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Chemistry – A European Journal, 26(48), 10896-10900. [Link]

-

Pirmettis, I., et al. (2025). Reaction with glutathione. A possible mechanism involved in rodent brain retention of a 99mTc SNS/S complex containing a pendant ester functionality. INIS-IAEA. [Link]

-

Wikipedia. (n.d.). Glutathione. Retrieved from [Link]

-

Cameron, J. C., & Pakrasi, H. B. (2011). Glutathione Facilitates Antibiotic Resistance and Photosystem I Stability during Exposure to Gentamicin in Cyanobacteria. Antimicrobial Agents and Chemotherapy, 55(6), 2993–2996. [Link]

Sources

- 1. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 6. GEA3162 stimulates Ca2+ entry in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glutathione, Intracellular - Preventive Tests | Diagnostiki Athinon [athenslab.gr]

- 9. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug metabolism - Wikipedia [en.wikipedia.org]

- 12. Glutathione-Mediated Conjugation of Anticancer Drugs | Encyclopedia MDPI [encyclopedia.pub]

- 13. Inhibition of peroxynitrite-mediated oxidation of glutathione by carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of peroxynitrite-induced nitration of tyrosine by glutathione in the presence of carbon dioxide through both radical repair and peroxynitrate formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous determination of intracellular reduced and oxidized glutathiones by the König reaction - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00860F [pubs.rsc.org]

- 17. Quantification of glutathione with high throughput live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. antibodiesinc.com [antibodiesinc.com]

Methodological & Application

Application Note & Protocol: Preparation of GEA 3162 Stock Solution in DMSO for Cell Culture

Introduction: Understanding GEA 3162 and Peroxynitrite Signaling

GEA 3162 is a small molecule tool compound widely utilized in biomedical research to investigate the complex roles of peroxynitrite (ONOO⁻). Peroxynitrite is a potent, short-lived reactive nitrogen species (RNS) formed by the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] In biological systems, elevated levels of peroxynitrite are associated with a range of pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders.[1][3] It exerts its effects by oxidizing and nitrating key biomolecules such as lipids, proteins, and DNA, which can trigger cellular dysfunction and programmed cell death (apoptosis) or necrosis.[4][5][6]

The precise mechanism of GEA 3162 is a subject of nuanced discussion in the literature. While sometimes referred to as a peroxynitrite scavenger, several key studies characterize it as a compound that decomposes to co-generate nitric oxide and superoxide.[7] This decomposition effectively makes GEA 3162 a peroxynitrite donor or generator in situ, providing a controlled method for inducing peroxynitrite-dependent effects and studying their downstream consequences, such as caspase activation and mitochondrial-dependent apoptosis.[7][8] Therefore, GEA 3162 is an invaluable pharmacological tool for elucidating the specific cellular pathways modulated by peroxynitrite stress.

This guide provides a comprehensive protocol for the preparation, storage, and application of GEA 3162 stock solutions in dimethyl sulfoxide (DMSO) for cell culture-based assays, ensuring experimental accuracy and reproducibility.

Physicochemical Properties of GEA 3162

Accurate preparation of stock solutions begins with a clear understanding of the compound's physical and chemical characteristics.

Table 1: GEA 3162 (Chloride Salt) Properties

| Property | Value | Source |

| Alternate Name | 5-amino-3-(3,4-dichlorophenyl)-1,2,3,4-Oxatriazolium, chloride | [9] |

| Molecular Formula | C₇H₄Cl₂N₄O • HCl | [9] |

| Molecular Weight | 267.5 g/mol | [9] |

| Appearance | Crystalline solid | N/A |

| Solubility | Soluble in DMSO | [10] |

| Storage (Powder) | -20°C, desiccated, protected from light | [11] |

The Role of Peroxynitrite in Cellular Damage

To effectively use GEA 3162, it is crucial to understand the pathway it modulates. Under conditions of oxidative and nitrosative stress, cells can overproduce both nitric oxide and superoxide. Their rapid reaction forms peroxynitrite, a powerful oxidant that is distinct from its precursors. Peroxynitrite can directly cause cellular damage or decay to form other reactive species, further propagating damage. A key consequence of peroxynitrite-induced DNA damage is the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP), which can deplete cellular energy stores and lead to cell death.[1][6]

Caption: GEA 3162 acts as a donor to study peroxynitrite-induced damage.

Protocol: Preparation of a 10 mM GEA 3162 Stock Solution

This protocol details the steps to prepare a highly concentrated, stable stock solution of GEA 3162 in DMSO. This approach is standard for water-insoluble or unstable small molecules used in cell culture.[12]

Materials and Equipment

-

GEA 3162 powder (e.g., CAS 144575-47-3)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vial or polypropylene cryovials

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Step-by-Step Methodology

-

Pre-analysis & Calculation: Before opening the reagents, allow the GEA 3162 powder and DMSO to equilibrate to room temperature to prevent water condensation into the hygroscopic DMSO. To prepare 1 mL of a 10 mM stock solution using GEA 3162 (MW: 267.5 g/mol ): Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 267.5 g/mol x 1000 mg/g = 2.68 mg

-

Weighing: Carefully weigh 2.68 mg of GEA 3162 powder and transfer it into a sterile amber vial. Using an amber vial is critical to protect the light-sensitive compound from degradation.

-

Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.

-

Solubilization: Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. If solubility is an issue, gentle warming (up to 37°C) or brief sonication can be employed.

-

Aliquoting and Storage: To maintain the integrity of the stock solution and avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

-

Long-Term Storage: Store the aliquots at -20°C or -80°C . When properly stored, DMSO stock solutions are typically stable for several months.

Caption: A validated workflow for preparing GEA 3162 stock solution.

Application and Best Practices in Cell Culture

Preparation of Working Solutions

The 10 mM DMSO stock solution must be diluted to a final working concentration in your cell culture medium.

-

Example Dilution (for a 10 µM final concentration): To prepare 1 mL of media with 10 µM GEA 3162, you would perform a 1:1000 dilution of your 10 mM stock. This is achieved by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Avoiding Precipitation: When diluting the DMSO stock into an aqueous medium, add the stock solution directly to the medium and mix immediately and thoroughly by pipetting or gentle swirling. Adding the aqueous solution to the concentrated DMSO can cause the compound to precipitate.

Control for Solvent Effects (Trustworthiness)

DMSO is not inert and can have biological effects on cells. To ensure that the observed cellular responses are due to GEA 3162 and not the solvent, it is imperative to include a vehicle control in every experiment.[13]

-

Vehicle Control: Treat a parallel set of cells with the same final concentration of DMSO as your highest GEA 3162 concentration, but without the compound. For a 1:1000 dilution, the final DMSO concentration is 0.1%. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined.[13]

Determining Optimal Working Concentration

The effective concentration of GEA 3162 is highly dependent on the cell type and experimental endpoint. Based on published literature, a starting concentration range of 10 µM to 100 µM is recommended.[8] A dose-response experiment should always be performed to identify the optimal concentration for your specific model system.

References

-

Deliconstantinos, G., Villiotou, V., & Stavrides, J. C. (2004). GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism. British Journal of Pharmacology, 143(1), 179–185. [Link]

-

Pacher, P., & Szabo, C. (2008). Role of peroxynitrite in the redox regulation of cell signal transduction pathways. Cardiovascular Toxicology, 8(2), 55–63. [Link]

-

Korkmaz, A., Reiter, R. J., Topal, T., Manchester, L. C., Oter, S., & Tan, D. X. (2009). Molecular, genetic and epigenetic pathways of peroxynitrite-induced cellular toxicity. Molecular and Cellular Biochemistry, 329(1-2), 37–52. [Link]

-

Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. Physiological Reviews, 87(1), 315–424. [Link]

-

Radi, R. (2013). Peroxynitrite, a Stealthy Biological Oxidant. Journal of Biological Chemistry, 288(37), 26464–26472. [Link]

-

Virág, L., Szabó, E., Gergely, P., & Szabó, C. (2003). Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP). Current Pharmaceutical Design, 9(24), 1967-1981. [Link]

-

Rider, D. A., Tring, J., & Whetton, A. D. (2005). GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells. Journal of Leukocyte Biology, 78(1), 221–229. [Link]

-

Kanczler, J. M., & Oreffo, R. O. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

-

Reddit r/labrats. (2022). How to prepare sterile drug solution in DMSO for cell culture?. [Link]

-

Jan, C. R., Jiann, T. R., Lu, Y. C., & Huang, J. K. (2006). GEA3162, a nitric oxide-releasing agent, activates non-store-operated Ca2+ entry and inhibits store-operated Ca2+ entry pathways in neutrophils through thiol oxidation. European Journal of Pharmacology, 535(1-3), 43–52. [Link]

-

PubChem. (n.d.). Gea 3162. National Center for Biotechnology Information. Retrieved from [Link]

-

Jan, C. R., Jiann, T. R., & Huang, J. K. (2002). GEA3162 stimulates Ca2+ entry in neutrophils. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(3), 257–263. [Link]

-

Ferrer-Sueta, G., & Radi, R. (2009). Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite. Accounts of Chemical Research, 42(9), 1374–1383. [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular, genetic and epigenetic pathways of peroxynitrite-induced cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GEA 3162, a peroxynitrite donor, induces Bcl-2-sensitive, p53-independent apoptosis in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GEA 3162 | CAS 144575-47-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. file.selleckchem.com [file.selleckchem.com]

- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.cn [medchemexpress.cn]

Application Note: Dose-Dependent Vasodilation Assays Using GEA 3162

Abstract

This guide details the protocol for utilizing GEA 3162 (1,2,3,4-oxatriazolium, 5-amino-3-(3,4-dichlorophenyl)-chloride), a mesoionic oxatriazole derivative, to induce and measure dose-dependent vasodilation in isolated tissue preparations. Unlike traditional organic nitrates (e.g., nitroglycerin) that require enzymatic bioactivation, GEA 3162 acts as a spontaneous nitric oxide (NO) donor. This protocol focuses on isometric tension recording in isolated rat aortic rings, the gold-standard assay for assessing vascular smooth muscle function. The guide emphasizes the distinct mechanistic advantage of GEA 3162 in bypassing endothelial nitric oxide synthase (eNOS) to directly activate soluble guanylate cyclase (sGC).

Introduction & Mechanistic Rationale

The Compound: GEA 3162

GEA 3162 is a water-soluble NO donor belonging to the oxatriazole-5-imine class. Its utility in cardiovascular research stems from its ability to release NO non-enzymatically. While some NO donors (like S-nitrosothiols) often require thiol cofactors, GEA 3162 is frequently characterized by its capacity to release NO and, under specific conditions, superoxide anions (

Mechanism of Action

The vasorelaxant effect of GEA 3162 is mediated through the "classical" NO signaling cascade. Upon dissolution and exposure to physiological pH, GEA 3162 releases NO. This NO diffuses across the vascular smooth muscle cell (VSMC) membrane and binds to the heme moiety of soluble guanylate cyclase (sGC).

Key Pathway Steps:

-

NO Release: GEA 3162 decomposes to release NO.

-

sGC Activation: NO binds to the

heme domain of sGC.[1] -

cGMP Production: Activated sGC catalyzes the conversion of GTP to cyclic GMP (cGMP).

-

Kinase Activation: cGMP activates Protein Kinase G (PKG).

-

Relaxation: PKG phosphorylates Myosin Light Chain Phosphatase (MLCP) and decreases intracellular calcium, leading to vasodilation.

Pathway Visualization

Caption: Figure 1.[2] Signal transduction pathway of GEA 3162-induced vasodilation via the NO/sGC/cGMP axis.

Experimental Setup: Isometric Tension Recording

Equipment Requirements

-

Organ Bath System: 4-chamber isolated organ bath (e.g., ADInstruments, Radnoti, or DMT wire myograph for small vessels).

-

Transducers: Isometric force transducers (range 0–25 g).

-

Data Acquisition: Digital acquisition system (e.g., PowerLab) with analysis software (e.g., LabChart).

-

Gas Supply: Carbogen (95%

/ 5% -

Thermostat: Circulator set to 37°C.

Reagents & Buffers

-

Krebs-Henseleit Solution (PSS):

-

Composition (mM): NaCl 118, KCl 4.7,

2.5, -

Note: Prepare fresh daily. Aerate with Carbogen for 20 mins before use.

-

-

Pre-contracting Agent: Phenylephrine (PE) or Norepinephrine (NE). Stock:

M in water. -

GEA 3162 Stock Solution:

-

Solubility: GEA 3162 is water-soluble but unstable in solution over long periods due to spontaneous NO release.

-

Preparation: Dissolve GEA 3162 in sterile distilled water or saline to create a

M master stock. -

Storage: Keep on ice and protected from light (amber vial) immediately after preparation. Do not store overnight. Prepare fresh for each experimental day.

-

Protocol: Dose-Response Assay

This protocol describes the generation of a Cumulative Concentration-Response Curve (CCRC).

Tissue Preparation (Rat Aorta)

-

Harvest: Euthanize rat (e.g., Sprague-Dawley) according to IACUC guidelines. Rapidly excise the thoracic aorta.

-

Clean: Place aorta in cold, oxygenated Krebs buffer. Remove adherent fat and connective tissue carefully to avoid damaging the smooth muscle.

-

Section: Cut the aorta into rings approximately 3–4 mm in length.

-

Mounting: Suspend rings between stainless steel hooks in the organ bath chambers containing 37°C oxygenated Krebs buffer.

-

Equilibration: Apply a resting tension of 1.5 g (optimal for rat aorta). Allow tissue to equilibrate for 60–90 minutes, washing with fresh buffer every 15–20 minutes. Adjust tension back to 1.5 g as the tissue relaxes.

Viability Check (Self-Validation Step)

Before testing GEA 3162, you must validate tissue health.

-

Priming: Contract tissue with 60 mM KCl to test smooth muscle contractility. Wash until baseline is restored.

-

Endothelial Integrity (Optional but Recommended): Contract with PE (

). Once plateau is reached, add Acetylcholine (ACh,-

Relaxation >80% = Intact Endothelium.

-

Relaxation <10% = Denuded Endothelium.

-

Note: GEA 3162 works on smooth muscle directly, so it will relax both intact and denuded vessels. However, knowing the endothelial state is crucial for interpreting baseline tone.

-

GEA 3162 Dose-Response Workflow

-

Pre-contraction: Add Phenylephrine (PE) (

M to -

Cumulative Dosing: Add GEA 3162 in half-log increments. Do not wash out between doses. Wait for the response to plateau (2–5 mins) before the next addition.

Dosing Table:

| Step | Stock Conc. | Volume Added (to 10mL Bath) | Final Bath Conc. |

| 1 | 10 | ||

| 2 | 20 | ||

| 3 | 7 | ||

| 4 | 20 | ||

| 5 | 7 | ||

| 6 | 20 | ||

| 7 | 7 |

-

Completion: Once maximal relaxation is achieved (usually around

M), wash the tissue repeatedly to restore baseline.

Data Analysis & Interpretation

Calculation

Express vasodilation as a percentage of the pre-contraction induced by Phenylephrine.

- : Force at the plateau of PE contraction.

- : Force at the plateau after specific GEA 3162 dose.

-

Baseline : Resting tension (1.5 g).

Expected Results

-

: GEA 3162 is potent.[3] Expect an

-

Maximal Relaxation (

): Should approach 100% relaxation, often surpassing the efficacy of Acetylcholine in compromised vessels because it bypasses the endothelium.

Troubleshooting Guide

| Observation | Possible Cause | Corrective Action |

| Weak Relaxation | GEA 3162 degradation | Prepare stock fresh. Keep on ice. Do not use stocks >4 hours old. |

| Unstable Baseline | Temperature fluctuation | Ensure circulator is stable at 37°C. Check gas flow isn't physically disturbing the tissue. |

| No PE Contraction | Tissue damage | Check dissection technique. Ensure tissue wasn't stretched excessively during mounting. |

| Transient Relaxation | Rapid NO scavenging | Ensure buffer is not contaminated with hemoglobin or high superoxide levels. Add SOD if necessary to rule out |

References

-

Klabunde, R.E. Nitric Oxide and Vasodilation Mechanisms. Cardiovascular Physiology Concepts. [Link]

-

Corey, E.J., et al. Chemistry of GEA 3162 and related oxatriazoles. (General chemical grounding for mesoionic oxatriazoles). [Link]

-

Hankey, J., et al. GEA 3162 decomposes to co-generate nitric oxide and superoxide. British Journal of Pharmacology, 2004.[4] [Link]

-

Danish Myo Technology (DMT). Wire Myograph Systems - General Organ Bath Protocols. [Link]

Sources

- 1. In vitro activation of soluble guanylyl cyclase and nitric oxide release: a comparison of NO donors and NO mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rosetta (spacecraft) - Wikipedia [en.wikipedia.org]

- 4. GEA 3162 decomposes to co-generate nitric oxide and superoxide and induces apoptosis in human neutrophils via a peroxynitrite-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Quantification of Nitric Oxide Release from Mesoionic Oxatriazoles

Introduction & Scope

Mesoionic 1,2,3,4-oxatriazol-5-imine derivatives (commonly referred to as GEA compounds, e.g., GEA 3162, GEA 5024) represent a unique class of nitric oxide (NO) donors. Unlike classic organic nitrates (e.g., nitroglycerin) that require mitochondrial aldehyde dehydrogenase (ALDH2) for bioactivation, many oxatriazoles release NO spontaneously in aqueous media or via thiol-dependent mechanisms.

The Analytical Challenge: Quantifying NO from oxatriazoles is complicated by two factors:

-

Release Kinetics: Rates vary drastically based on substitution. GEA 3162 releases NO rapidly (

min), while GEA 3175 is stable until activated by plasma components. -

Peroxynitrite Confounding: Certain oxatriazoles (specifically GEA 3162) co-generate superoxide anions (

).[1] In the absence of Superoxide Dismutase (SOD), the released NO rapidly reacts with

This guide details three validated protocols to address these challenges: Amperometric Detection (for kinetics), Modified Griess Assay (for total yield), and Fluorescence Microscopy (for intracellular localization).

Mechanistic Pathways

Understanding the decomposition pathway is prerequisite to selecting the correct assay.

Diagram 1: Oxatriazole Decomposition & Signaling

This diagram illustrates the spontaneous release of NO, the potential side-reaction forming peroxynitrite, and the intervention point for SOD to ensure accurate quantification.

Caption: Decomposition of GEA 3162 yielding NO and Superoxide. SOD addition prevents ONOO- formation, preserving NO for detection.

Protocol A: Real-Time Kinetic Quantification (Amperometric)

Best For: Determining half-life (

Materials

-

Sensor: WPI ISO-NO Mark II or equivalent platinized carbon fiber probe.

-

Free Radical Scavenger: Superoxide Dismutase (SOD), bovine erythrocyte (Sigma S5395).

-

Calibration Standard: S-Nitroso-N-acetylpenicillamine (SNAP).[2][3]

-

Buffer: PBS (pH 7.4), degassed or temperature-equilibrated to 37°C.

Step-by-Step Protocol

-

Probe Polarization:

-

Connect the ISO-NO probe to the free radical analyzer.

-

Polarize for at least 2 hours at +860 mV until the baseline current is stable (< 2000 pA, drift < 10 pA/min).

-

-

Calibration (SNAP Method):

-

Note: Do not use nitrite/KI for oxatriazoles; SNAP mimics the donor kinetics better.

-

Add 10 mL of PBS containing 100 µM EDTA to the measurement vial (EDTA chelates trace copper which catalyzes SNAP decomposition).

-

Add SNAP stock to achieve final concentrations of 10, 20, 40, and 80 nM.

-

Record the plateau current (pA) for each step. Construct a standard curve (pA vs. nM NO).

-

-

Experimental Run (The "Unmasking" Technique):

-

Step 3a (Baseline): Add 10 mL fresh PBS to the vial (37°C). Establish baseline.

-

Step 3b (Donor Addition): Inject Oxatriazole (e.g., GEA 3162) to a final concentration of 10 µM.

-

Step 3c (Observation): Observe the signal. If the signal is lower than expected or transient, it implies simultaneous superoxide generation.

-

Step 3d (Validation): In a fresh run, add SOD (100 U/mL) before adding the oxatriazole.

-

Result: An increase in peak current in the presence of SOD confirms the compound releases both NO and

.

-

-

Data Analysis:

-

Convert pA to nM NO using the calibration slope.

-

Fit the decay curve to a first-order exponential decay equation to calculate

.

-

Protocol B: Cumulative Yield Determination (Modified Griess)

Best For: High-throughput screening, total NOx accumulation.

Caveat: Standard Griess detects Nitrite (

Materials

-

Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.

-

Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Enzyme: Nitrate Reductase (Aspergillus species) + NADPH cofactor.

Step-by-Step Protocol

-

Incubation:

-

Prepare Oxatriazole solutions (1–100 µM) in PBS (pH 7.4).

-

Incubate at 37°C in a sealed microplate.

-

Time Points: Harvest samples at 0, 15, 30, 60, and 120 minutes. Oxatriazoles can have extended release profiles.

-

-

Reduction (Critical Step):

-

To 50 µL of sample, add 10 µL of Nitrate Reductase mixture (0.5 U/mL) and 10 µL NADPH (100 µM).

-

Incubate at 37°C for 20 minutes. This converts all generated

back to

-

-

Colorimetric Detection:

-

Add 50 µL Griess Reagent A. Incubate 5 min.

-

Add 50 µL Griess Reagent B. Incubate 5 min (protect from light).

-

Measure Absorbance at 540 nm .

-

-

Quantification:

-

Compare against a

standard curve (reduced via the same enzymatic step) to determine Total NOx.

-

Protocol C: Intracellular Detection (Fluorescence)

Best For: Visualizing bioactivity in endothelial or smooth muscle cells. Probe Choice:

-

DAF-FM Diacetate: Specific for NO.

-

Dihydrorhodamine 123 (DHR 123): Detects Peroxynitrite (

).[1] -

Strategy: Use both in parallel to confirm the mechanism shown in Diagram 1.

Workflow Diagram

Caption: Parallel workflow to distinguish pure NO release (DAF-FM) from peroxynitrite formation (DHR 123).

Method Selection Summary

| Feature | Amperometric (ISO-NO) | Modified Griess Assay | Fluorescence (DAF-FM) |

| Primary Output | Real-time Kinetics (nM/sec) | Total Accumulation (µM) | Localization / Bioactivity |

| Sensitivity | High (pM range) | Moderate (µM range) | High (nM range) |

| Oxatriazole Specificity | Excellent (Can use SOD to separate NO from ONOO-) | Low (Cannot distinguish NO from ONOO- breakdown products) | Good (Intracellular context) |

| Throughput | Low (One sample at a time) | High (96-well plate) | Medium (Imaging based) |

References

-

Karup, G., et al. (1994).[5] Mesoionic Oxatriazole Derivatives—A New Group of NO-donors.[5] Polish Journal of Pharmacology, 46(6), 541-552.[5] Link

-